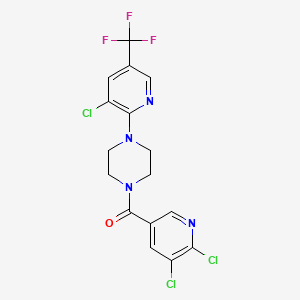

5,6-DICHLORO(3-PYRIDYL) 4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE

Description

5,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl ketone (CAS: 1022714-89-1) is a heterocyclic compound featuring a piperazine core linked to two substituted pyridine rings via a ketone group. The 3-pyridyl moiety is substituted with 5,6-dichloro groups, while the 2-pyridyl group contains 3-chloro and 5-trifluoromethyl substituents. Its design aligns with trends in bioactive molecule synthesis, where halogenation (Cl, CF₃) enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3F3N4O/c17-11-5-9(7-23-13(11)19)15(27)26-3-1-25(2-4-26)14-12(18)6-10(8-24-14)16(20,21)22/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWTYCNZBASIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC(=C(N=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DICHLORO(3-PYRIDYL) 4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE typically involves multi-step organic reactions. The process begins with the halogenation of pyridine derivatives to introduce chlorine and trifluoromethyl groups. Subsequent steps involve the formation of the piperazinyl ketone moiety through nucleophilic substitution reactions and condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

1.1. Nucleophilic Substitution Reactions

The chlorine atoms on the pyridine and dichloropyridine rings are primary sites for nucleophilic substitution. These reactions typically require polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C). Common reagents include:

-

Ammonia or amines : For amino-dechlorination.

-

Thiols : To introduce sulfhydryl groups.

-

Hydroxide ions : For hydroxylation under basic conditions.

The trifluoromethyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent chlorinated positions and facilitating substitution .

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Chlorine substitution | NH3 in DMF, 100°C | Amino-pyridine derivative |

| Hydroxylation | KOH in ethanol, reflux | Hydroxypyridine analog |

1.2. Oxidation and Reduction Reactions

| Reaction | Reagents | Outcome |

|---|---|---|

| Ketone reduction | LiAlH4 in THF, 0°C to RT | Piperazinyl alcohol derivative |

1.3. Coupling Reactions

The piperazine moiety participates in cross-coupling reactions, such as:

-

Buchwald–Hartwig amination : For C–N bond formation with aryl halides.

-

Suzuki coupling : Requires palladium catalysts to link with boronic acids.

These reactions are critical for synthesizing derivatives with modified biological activity.

1.4. Stability Under Acidic/Basic Conditions

-

Acidic conditions : Protonation of the piperazine nitrogen occurs, potentially leading to ring-opening at extreme pH.

-

Basic conditions : The compound exhibits moderate stability, but prolonged exposure may hydrolyze the ketone to a carboxylic acid .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler chloropyridines due to steric hindrance from the piperazine ring and electronic effects of the trifluoromethyl group. For example:

| Compound | Substitution Rate | Oxidative Stability |

|---|---|---|

| This compound | Moderate | High |

| 3,5-Dichloropyridine | High | Low |

Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS) : Hindered by electron-withdrawing groups, making EAS less favorable.

-

Radical reactions : The chlorine atoms may participate in radical-mediated pathways under UV light or initiators like AIBN.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of multiple halogen atoms and pyridine rings often enhances biological activity against various cancer cell lines. Studies have shown that derivatives of piperazine can inhibit cancer cell proliferation by interfering with cellular signaling pathways .

- Antimicrobial Agents : Compounds containing piperazine and pyridine moieties have been investigated for their antimicrobial properties. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate bacterial membranes .

- Neuropharmacology : The compound may serve as a lead structure for developing drugs targeting neuropsychiatric disorders. Its ability to modulate neurotransmitter systems could be explored further in the context of anxiety and depression treatments .

Agrochemical Applications

- Pesticide Development : The structural features of 5,6-dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl ketone suggest potential use as a pesticide or herbicide. Compounds with trifluoromethyl groups are often more effective due to their stability and potency against pests .

- Herbicide Efficacy : Similar compounds have been utilized in herbicide formulations due to their selective action against specific weed species while being less harmful to crops. This selectivity is critical in sustainable agriculture practices .

Biological Research

- Structure-Activity Relationship Studies : The compound can be used in SAR studies to identify how modifications affect biological activity. Understanding these relationships helps in designing more effective analogs for therapeutic use .

- Inhibitors of Enzymatic Activity : Research has focused on using such compounds to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders or cancer .

Case Studies

Mechanism of Action

The mechanism of action of 5,6-DICHLORO(3-PYRIDYL) 4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated pyridyl groups facilitate binding to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

α,β-Unsaturated Ketones ()

Compounds such as α,β-unsaturated ketones (e.g., 3a–c ) share a ketone backbone but lack the piperazine bridge. These derivatives exhibit antimicrobial activity, suggesting that the ketone group may contribute to biological interactions. However, the piperazine ring in the target compound could enhance solubility or binding specificity compared to simpler unsaturated ketones .

Triazole Fungicides ()

Triazole derivatives (e.g., B.1.53, B.1.54) are fungicides with pyridyl and triazolyl groups. Unlike the target compound, these feature a triazole ring critical for inhibiting fungal CYP51 enzymes.

Pyrazole Insecticides ()

Fipronil and ethiprole are pyrazole carbonitriles with trifluoromethyl and chloro substituents. While the target compound shares halogenation patterns, its pyridine-piperazine scaffold differs fundamentally from pyrazole cores, likely resulting in distinct target affinities (e.g., insect GABA receptors vs. fungal enzymes) .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | B.1.53 (Triazole) | Fipronil (Pyrazole) | BJ22759 (α,β-Unsaturated Ketone) |

|---|---|---|---|---|

| Molecular Weight | ~500 (estimated) | 452.3 | 437.1 | 305.2 |

| Halogenation | 3 Cl, 1 CF₃ | 2 F, 1 Cl, 1 CF₃ | 2 Cl, 1 CF₃ | 2 Cl |

| Key Functional Groups | Piperazine, ketone | Triazole, pyridyl | Pyrazole, CN | α,β-Unsaturated ketone |

| XLogP3 (Lipophilicity) | ~5.5 (estimated) | 4.2 | 4.0 | 4.8 |

Notes:

Biological Activity

5,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl ketone is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including multiple halogen substituents, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₂Cl₃F₃N₄O

- Molar Mass : 439.65 g/mol

- Key Functional Groups :

- Piperazine moiety

- Trifluoromethyl group

- Multiple chlorine substituents

The presence of these groups influences the compound's lipophilicity and reactivity, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The chlorinated and trifluoromethyl groups may enhance the compound's ability to interact with microbial membranes, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. The structural components suggest interactions with enzymes and receptors involved in cancer progression.

- Neurological Implications : The piperazine structure is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.

Antimicrobial Activity

A study explored the antimicrobial properties of similar piperazine derivatives. Results showed that compounds with trifluoromethyl groups displayed enhanced activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

| Compound Name | Activity | Mechanism |

|---|---|---|

| Trifluoromethyl piperazine derivatives | Moderate | Membrane disruption |

| Chlorinated piperazine derivatives | High | Enzyme inhibition |

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For example, IC50 values were determined for various cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| A549 (Lung Cancer) | 20.5 | |

| HeLa (Cervical Cancer) | 10.8 |

The structure-activity relationship (SAR) analysis indicated that the presence of electronegative substituents like chlorine enhances anticancer activity.

Neurological Applications

Compounds with a piperazine ring are often studied for their neuroactive properties. Research has suggested that derivatives of this compound could potentially act as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways starting from simpler pyridine derivatives. Key steps include:

- Formation of Piperazine Ring : Reaction of chlorinated pyridine with piperazine.

- Introduction of Trifluoromethyl Group : Utilization of trifluoromethylation techniques.

- Final Coupling Reactions : Formation of the ketone through coupling reactions involving appropriate electrophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.